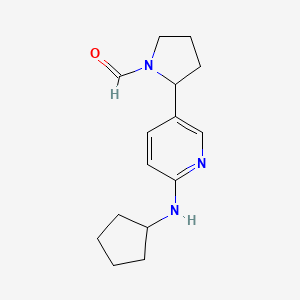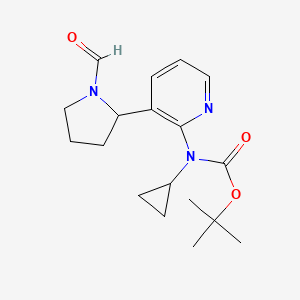
2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(シクロペンチルアミノ)ピリジン-3-イル)ピロリジン-1-カルバルデヒドは、ピロリジン環、ピリジン環、およびシクロペンチルアミノ基を特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と創薬における応用から、医薬品化学において大きな関心を集めています。
準備方法
合成経路および反応条件
2-(6-(シクロペンチルアミノ)ピリジン-3-イル)ピロリジン-1-カルバルデヒドの合成は、通常、入手しやすい前駆体から出発して、複数のステップを伴います。一般的なアプローチの1つは、ピリジン環から出発し、シクロペンチルアミノ基を導入するために官能基化することです。その後、環化反応によってピロリジン環が構築されます。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されています .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。このプロセスは、コスト効率、スケーラビリティ、および環境への配慮を考慮して最適化されています。 連続フロー化学および自動合成プラットフォームは、多くの場合、生産効率と一貫性を向上させるために採用されます .
化学反応の分析
反応の種類
2-(6-(シクロペンチルアミノ)ピリジン-3-イル)ピロリジン-1-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は、酸化されてカルボン酸を生成します。
還元: アルデヒド基は、還元されてアルコールを生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アルデヒド基の酸化によってカルボン酸が生成され、還元によってアルコールが生成されます。 置換反応は、さまざまな官能基を導入することができ、多様な誘導体を生じます .
科学的研究の応用
2-(6-(シクロペンチルアミノ)ピリジン-3-イル)ピロリジン-1-カルバルデヒドは、科学研究においてさまざまな応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、その潜在的な生物活性が調査されています。
医学: さまざまな疾患の治療のための創薬におけるリード化合物として探求されています。
作用機序
2-(6-(シクロペンチルアミノ)ピリジン-3-イル)ピロリジン-1-カルバルデヒドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、その活性を調節し、下流の生物学的効果を引き起こします。 正確な経路と分子間の相互作用は、特定の用途と標的によって異なります .
類似の化合物との比較
類似の化合物
ピロリジン誘導体: ピロリジン環は類似していますが、置換基が異なる化合物。
ピリジン誘導体: ピリジン環は類似していますが、官能基が異なる化合物。
シクロペンチルアミノ誘導体: シクロペンチルアミノ基が異なる骨格に結合している化合物。
独自性
2-(6-(シクロペンチルアミノ)ピリジン-3-イル)ピロリジン-1-カルバルデヒドは、官能基と環の特定の組み合わせによって、独特の化学的および生物学的特性が与えられているため、ユニークです。この独自性により、さまざまな研究および産業応用に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Cyclopentylamino derivatives: Compounds with the cyclopentylamino group attached to different scaffolds.
Uniqueness
2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
2-[6-(cyclopentylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O/c19-11-18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-1-2-5-13/h7-8,10-11,13-14H,1-6,9H2,(H,16,17) |
InChIキー |
WQXRSPHZEIDLPN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=NC=C(C=C2)C3CCCN3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)



![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)



![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)


![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)

